molecular formula C9H10FI B14601183 Benzene, (1-fluoro-2-iodo-1-methylethyl)- CAS No. 58617-67-7

Benzene, (1-fluoro-2-iodo-1-methylethyl)-

Cat. No.: B14601183
CAS No.: 58617-67-7
M. Wt: 264.08 g/mol
InChI Key: MQYKSLLXSWEUBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, (1-fluoro-2-iodo-1-methylethyl)-, typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives. For instance, starting with fluorobenzene, an iodination reaction can be carried out using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of such compounds often involves large-scale halogenation processes. These processes are optimized for yield and purity, using controlled reaction conditions and catalysts to ensure efficient substitution of hydrogen atoms on the benzene ring with halogen atoms.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-fluoro-2-iodo-1-methylethyl)-, undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of both fluorine and iodine, this compound can participate in nucleophilic and electrophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding iodo and fluoro derivatives. Reduction reactions can also be performed to remove the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated benzene derivatives, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

Benzene, (1-fluoro-2-iodo-1-methylethyl)-, has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Utilized in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.

    Industry: Employed in the manufacture of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of benzene, (1-fluoro-2-iodo-1-methylethyl)-, in chemical reactions involves the interaction of its halogen atoms with various reagents. The fluorine atom, being highly electronegative, can influence the electron density on the benzene ring, making it more reactive towards electrophiles. The iodine atom, due to its larger size and lower electronegativity, acts as a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-methylbenzene: Similar in structure but with a methyl group instead of an iodine atom.

    1-Fluoro-4-iodobenzene: The iodine atom is positioned para to the fluorine atom.

    1-Iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

Benzene, (1-fluoro-2-iodo-1-methylethyl)-, is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

58617-67-7

Molecular Formula

C9H10FI

Molecular Weight

264.08 g/mol

IUPAC Name

(2-fluoro-1-iodopropan-2-yl)benzene

InChI

InChI=1S/C9H10FI/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

MQYKSLLXSWEUBA-UHFFFAOYSA-N

Canonical SMILES

CC(CI)(C1=CC=CC=C1)F

Origin of Product

United States

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